REACTION_CXSMILES
|
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Name
|
|
Quantity
|
145.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
menthyl glucoside
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a control solution
|
Type
|
CUSTOM
|
Details
|
A separate test solution is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Name
|
|
Quantity
|
145.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
menthyl glucoside
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a control solution
|
Type
|
CUSTOM
|
Details
|
A separate test solution is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Name
|
|
Quantity
|
145.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
menthyl glucoside
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a control solution
|
Type
|
CUSTOM
|
Details
|
A separate test solution is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Name
|
|
Quantity
|
145.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
menthyl glucoside
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a control solution
|
Type
|
CUSTOM
|
Details
|
A separate test solution is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Name
|
|
Quantity
|
145.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
menthyl glucoside
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a control solution
|
Type
|
CUSTOM
|
Details
|
A separate test solution is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |